molecular formula C7H10Cl2O3 B14326045 Acetic acid;5,5-dichloropenta-2,4-dien-2-ol CAS No. 111837-32-2

Acetic acid;5,5-dichloropenta-2,4-dien-2-ol

Katalognummer: B14326045
CAS-Nummer: 111837-32-2
Molekulargewicht: 213.06 g/mol
InChI-Schlüssel: RSCOYOXOKMNYGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;5,5-dichloropenta-2,4-dien-2-ol is a chemical compound with the molecular formula C5H6OCl2.C2H4O2 and a molecular weight of 213.059 . This compound is known for its unique structure, which includes both acetic acid and a dichlorinated penta-dien-2-ol moiety. It is used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

The synthesis of acetic acid;5,5-dichloropenta-2,4-dien-2-ol involves specific reaction conditions and routes. One common method includes the reaction of appropriate precursors under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .

Analyse Chemischer Reaktionen

Acetic acid;5,5-dichloropenta-2,4-dien-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The dichlorinated moiety allows for substitution reactions, where chlorine atoms can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Wissenschaftliche Forschungsanwendungen

Acetic acid;5,5-dichloropenta-2,4-dien-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of acetic acid;5,5-dichloropenta-2,4-dien-2-ol involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. The dichlorinated moiety plays a crucial role in its reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Acetic acid;5,5-dichloropenta-2,4-dien-2-ol can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

111837-32-2

Molekularformel

C7H10Cl2O3

Molekulargewicht

213.06 g/mol

IUPAC-Name

acetic acid;5,5-dichloropenta-2,4-dien-2-ol

InChI

InChI=1S/C5H6Cl2O.C2H4O2/c1-4(8)2-3-5(6)7;1-2(3)4/h2-3,8H,1H3;1H3,(H,3,4)

InChI-Schlüssel

RSCOYOXOKMNYGL-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC=C(Cl)Cl)O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.